molecular formula C18H23F2NO2 B2564552 N-(4,4-difluorocyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034422-56-3

N-(4,4-difluorocyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2564552
CAS RN: 2034422-56-3
M. Wt: 323.384
InChI Key: SAXNRGOPDCEHPO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes a cyclohexyl ring structure, which is a six-membered ring with single bonds . The “4,4-difluorocyclohexyl” part of the name indicates that there are two fluorine atoms attached to the fourth carbon in the cyclohexyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl ring would provide a rigid, three-dimensional structure, while the phenyl group and the tetrahydro-2H-pyran-4-carboxamide group would add additional complexity .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound might have a relatively high molecular weight. The presence of fluorine atoms could also affect its physical and chemical properties, such as its reactivity and boiling point .

Scientific Research Applications

Overview

The scientific interest in compounds like N-(4,4-difluorocyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide largely stems from their role in the study of polyfluoroalkyl and perfluoroalkyl substances (PFAS), which include a broad class of chemicals used in various industrial and consumer products for their resistance to heat, water, and oil. Despite the explicit compound not being directly mentioned in available literature, insights can be drawn from research on related PFAS, given their shared chemical properties and environmental relevance.

Environmental Impact and Degradation

Research into polyfluoroalkyl chemicals, a category related to the structural characteristics of the compound , highlights the environmental persistence and toxicological concerns associated with PFAS. Studies show that microbial and abiotic degradation processes convert these compounds into perfluoroalkyl acids (PFAAs), known for their extensive environmental persistence and potential health risks. Understanding the degradation pathways and products of such compounds is crucial for assessing their environmental fate and impacts (Liu & Avendaño, 2013).

Bioaccumulation and Toxicology

The bioaccumulation potential of PFAS, which shares structural similarities with N-(4,4-difluorocyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, has been a significant concern. Studies indicate that the bioaccumulation of PFAS varies with chain length, and shorter-chain PFAS (C7 or less) are less likely to bioaccumulate according to regulatory criteria. This research is vital for understanding the environmental and health risks posed by PFAS and structurally related compounds (Conder et al., 2008).

Monitoring and Environmental Presence

The detection and monitoring of PFAS in the environment, including water bodies and biological organisms, provide insight into the distribution, sources, and potential health impacts of these compounds. The increasing detection of PFAS in various environments underscores the need for ongoing surveillance and research to inform regulatory actions and mitigation strategies (Houde et al., 2006).

Fluorinated Alternatives and Risk Assessment

The transition to fluorinated alternatives aimed at reducing the environmental and health risks associated with long-chain PFAS, including those related to N-(4,4-difluorocyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, poses challenges for risk assessment and management. The lack of transparency regarding the chemical identities and safety profiles of these alternatives highlights significant data gaps and underscores the importance of comprehensive evaluations to ensure human and environmental safety (Wang et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO2/c19-18(20)8-6-15(7-9-18)21-16(22)17(10-12-23-13-11-17)14-4-2-1-3-5-14/h1-5,15H,6-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNRGOPDCEHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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